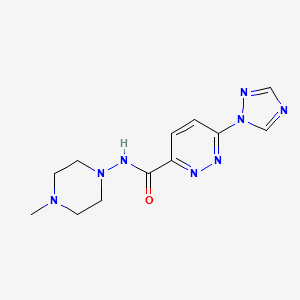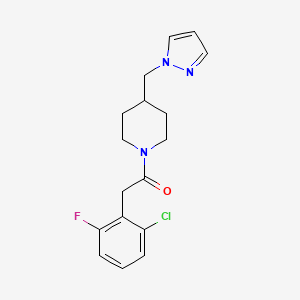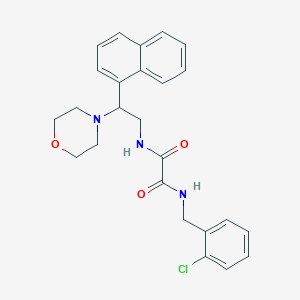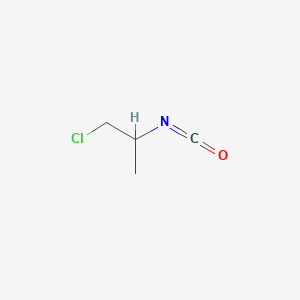
beta-Chloro-isopropyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-chloro-isopropyl isocyanate is a chemical compound that contains a total of 12 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 aliphatic isocyanate . It consists of 13 atoms: 6 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of isocyanates, including this compound, often involves the use of amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method has been developed using a replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .Molecular Structure Analysis
The molecular structure of this compound includes 12 bonds; 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 aliphatic isocyanate . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
Isocyanates, including this compound, can react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction of isocyanates with water can be catalyzed by additional water molecules .Physical And Chemical Properties Analysis
Isocyanurates, which are cyclic trimers of isocyanate molecules, are known as highly thermostable compounds . The cyclotrimerization processes of isocyanates are highly exothermic . The thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms .Mecanismo De Acción
Target of Action
Beta-Chloro-isopropyl isocyanate, like other isocyanates, primarily targets small molecules such as water, alcohols, and amines . These small molecules are crucial for various biochemical reactions and pathways.
Mode of Action
The interaction of this compound with its targets involves a process known as hydrolysis. This compound can react with water across both the nitrogen-carbon (N=C) and carbon-oxygen (C=O) bonds to form carbamate or imidic acid . The formation of these products is influenced by the substituents on the isocyanate molecule .
Biochemical Pathways
The reaction of this compound with water and other small molecules plays a significant role in the development of novel polyurethanes and other useful polymers . The formation of carbamate or imidic acid through hydrolysis is a key step in these biochemical pathways .
Pharmacokinetics
It’s known that the reaction of isocyanates with water is highly exothermic, indicating that isocyanates are thermodynamically stabilized molecules .
Result of Action
The reaction of this compound with water results in the formation of carbamate or imidic acid . These products are crucial for the synthesis of polyurethanes and other polymers, which have a wide range of industrial applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of additional catalytic water molecules can significantly reduce the enthalpy of reaction across both bonds . Moreover, the choice of solvent and the design of catalysts can also affect the reaction . Environmental concerns about fossil-based isocyanates have led to increased attention on green counterparts .
Safety and Hazards
Isocyanates, including beta-Chloro-isopropyl isocyanate, can pose health risks. They can cause adverse health effects, and control measures and health actions are recommended . Industries using isocyanates include motor vehicle repair, printing (inks, framing and laminating), boat maintenance, or furniture manufacture .
Propiedades
IUPAC Name |
1-chloro-2-isocyanatopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c1-4(2-5)6-3-7/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMHBOVTFNUJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972026.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2972027.png)

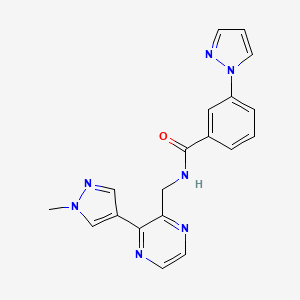
![N-(4-acetylphenyl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2972032.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972035.png)
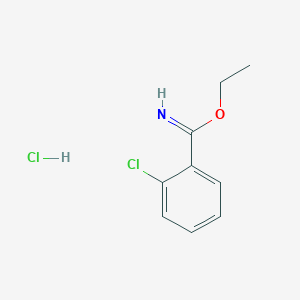


![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)
